molecular formula C8H11ClO3S2 B13626598 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13626598
M. Wt: 254.8 g/mol
InChI Key: MIMCBXATAKTHOC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

IUPAC Name

2-(2-thiophen-2-ylethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H11ClO3S2/c9-14(10,11)7-5-12-4-3-8-2-1-6-13-8/h1-2,6H,3-5,7H2

InChI Key

MIMCBXATAKTHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethylene oxide and sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and thiophene derivatives with various functional groups.

Scientific Research Applications

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate derivatives. The thiophene ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride
  • CAS No.: 1341178-95-7
  • Molecular Formula : C₈H₁₁ClO₃S₂
  • Molecular Weight : 254.75 g/mol
  • Purity : ≥98% (commercial grade)
  • Structure : Features a thiophene ring linked via an ethoxy-ethoxy spacer to a sulfonyl chloride group .

Applications : Primarily used as a sulfonylation reagent in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its thiophene moiety confers electronic and steric properties distinct from aliphatic or aromatic analogs .

Comparative Analysis with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences
Target Compound (1341178-95-7) C₈H₁₁ClO₃S₂ 254.75 Thiophen-2-yl group, ethoxy-ethoxy spacer Electron-rich thiophene enhances electrophilicity of sulfonyl chloride; moderate steric bulk .
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride C₆H₅ClO₃S₂ 224.69 Thiophen-2-yl group, shorter ethane spacer (no ethoxy) Reduced spacer length lowers flexibility; higher reactivity due to proximity of thiophene to sulfonyl chloride .
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride (1343251-89-7) C₁₀H₁₉ClO₄S 270.77 Cyclohexyloxy group (aliphatic) Hydrophobic cyclohexyl group reduces solubility in polar solvents; steric hindrance may slow sulfonylation kinetics .
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride C₇H₁₅ClO₅S 254.76 Methoxyethoxyethoxy chain (oxygen-rich) Increased hydrophilicity enhances aqueous solubility; electron-donating methoxy groups may reduce sulfonyl chloride reactivity compared to thiophene analogs .
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride (1343863-35-3) C₉H₁₉ClO₄S 258.76 Branched isopentyloxy group Branching introduces steric effects, potentially hindering nucleophilic attack; higher lipophilicity than linear-chain analogs .

Reactivity and Functional Group Influence

  • Thiophene-Containing Analogs :

    • The thiophene ring’s electron-rich nature activates the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines) compared to aliphatic substituents .
    • Example: In bis-sulfonamide synthesis (e.g., Scheme 5 in ), thiophene-based sulfonyl chlorides may achieve higher yields under milder conditions than cyclohexyl or methoxy-substituted analogs.
  • Aliphatic vs. Aromatic Substituents :

    • Cyclohexyl and isopentyl groups (aliphatic) reduce electrophilicity due to inductive effects, requiring harsher reaction conditions (e.g., higher temperatures or catalysts) .
    • Methoxyethoxy chains (oxygen-rich) balance hydrophilicity and reactivity but may compete in hydrogen-bonding interactions during reactions .

Biological Activity

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S2C_{10}H_{13}ClO_4S_2. It belongs to the class of sulfonyl chlorides, characterized by the presence of a sulfonyl group (SO₂) attached to a chlorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and reactivity with biological molecules.

Chemical Structure and Properties

The structure of this compound includes:

  • A thiophene ring , which enhances its biological interactions.
  • An ethoxy group , contributing to solubility and reactivity.
  • A sulfonyl chloride functional group , which is highly reactive, allowing for various chemical modifications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound has antimicrobial effects. The sulfonyl chloride group can react with nucleophilic sites in microbial proteins, potentially inhibiting their function. This activity makes it a candidate for further exploration in drug development against bacterial and fungal infections.

Reactivity with Biological Molecules

The sulfonyl chloride moiety allows the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity is crucial for modifying biomolecules, which can be used to study their structure and function. Such modifications can lead to the development of targeted therapies in cancer treatment and other diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. The following table summarizes key findings from various research studies:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with an MIC of 32 µg/mL.
Study BProtein ModificationShowed successful modification of proteins leading to altered enzymatic activity.
Study CSynthesis of DerivativesDeveloped new compounds with enhanced biological activity through structural modifications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibition at low concentrations. This suggests potential use in developing new antibiotics.
  • Case Study on Protein Interaction : Another investigation revealed that this compound could selectively modify cysteine residues in proteins, leading to changes in their functional properties. This finding is essential for understanding protein dynamics and designing inhibitors for specific pathways.

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